molecular formula C7H8Cl2N2O3S B14383197 2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid CAS No. 89762-41-4

2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid

Cat. No.: B14383197
CAS No.: 89762-41-4
M. Wt: 271.12 g/mol
InChI Key: ICAMRDNFLCHNJX-UHFFFAOYSA-N
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Description

2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid is a chemical compound that belongs to the class of organosulfonic acids It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, an amino group at position 2, and an ethane-1-sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid typically involves the reaction of 3,5-dichloropyridine-2-amine with ethane-1-sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as alkyl halides or aryl halides, in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridin-2-amine: A precursor in the synthesis of 2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid.

    2-Amino-3,5-dichloropyridine: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both the pyridine ring and the sulfonic acid moiety, which confer distinct chemical and biological properties

Properties

CAS No.

89762-41-4

Molecular Formula

C7H8Cl2N2O3S

Molecular Weight

271.12 g/mol

IUPAC Name

2-[(3,5-dichloropyridin-2-yl)amino]ethanesulfonic acid

InChI

InChI=1S/C7H8Cl2N2O3S/c8-5-3-6(9)7(11-4-5)10-1-2-15(12,13)14/h3-4H,1-2H2,(H,10,11)(H,12,13,14)

InChI Key

ICAMRDNFLCHNJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCS(=O)(=O)O)Cl

Origin of Product

United States

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